molecular formula C17H22N4O12 B15087146 Furaltadone (+)-tartrate salt

Furaltadone (+)-tartrate salt

Cat. No.: B15087146
M. Wt: 474.4 g/mol
InChI Key: NUQMJOZPYRELIB-FJUODKGNSA-N
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Description

Furaltadone (+)-tartrate salt is a synthetic antibiotic belonging to the nitrofuran class of compounds. It is widely used for its antimicrobial properties, particularly in veterinary medicine to treat infections such as coccidiosis and turkey blackhead . Furaltadone is known for its effectiveness against a broad spectrum of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furaltadone (+)-tartrate salt typically involves the reaction of 5-nitrofurfuraldehyde with morpholine to form 5-morpholinomethyl-3-(5-nitrofurfurylidene)amino-2-oxazolidinone. This intermediate is then reacted with tartaric acid to form the (+)-tartrate salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrothermal techniques and solid-state reactions to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Furaltadone (+)-tartrate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furaltadone (+)-tartrate salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying nitrofuran chemistry and reactions.

    Biology: Investigated for its antimicrobial properties and effects on bacterial cell walls.

    Medicine: Explored for its potential use in treating bacterial infections in humans and animals.

    Industry: Used in the development of antimicrobial coatings and materials .

Mechanism of Action

Furaltadone (+)-tartrate salt exerts its effects by interfering with bacterial protein synthesis. It targets the bacterial ribosome, inhibiting the translation process and leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to bacterial cells .

Comparison with Similar Compounds

Similar Compounds

  • Nitrofurantoin
  • Furazolidone
  • Nitrofurazone

Uniqueness

Furaltadone (+)-tartrate salt is unique due to its specific molecular structure, which provides a broad spectrum of antimicrobial activity. It is particularly effective against certain bacterial strains that are resistant to other nitrofuran antibiotics .

Properties

Molecular Formula

C17H22N4O12

Molecular Weight

474.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+;

InChI Key

NUQMJOZPYRELIB-FJUODKGNSA-N

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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